An In-depth Technical Guide to Elucidating the Mechanism of Action for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine
An In-depth Technical Guide to Elucidating the Mechanism of Action for N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine
A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery
Foreword: The Imperative of Mechanistic Clarity
In the landscape of modern drug discovery, particularly within the realm of centrally active agents, the elucidation of a compound's mechanism of action (MoA) is paramount. It is the foundational knowledge upon which rational drug design, safety profiling, and clinical translation are built. The subject of this guide, N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, is a structurally intriguing molecule with features suggestive of psychoactive potential.[1][2][3] The benzylamine scaffold is a well-established pharmacophore in compounds targeting monoaminergic systems, while the pyrrolidine moiety is a common feature in a wide array of CNS-active drugs.[1][4][5] This document provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of this and structurally related novel chemical entities. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a logical and efficient investigative paradigm that is both scientifically rigorous and resource-conscious.
Part 1: Structural Deconstruction and Central Hypothesis Formulation
The chemical architecture of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine—a benzylamine core with a pyrrolidin-1-ylmethyl substituent at the para position and an N-methyl group on the benzylic amine—provides critical clues to its potential biological targets.
-
The Benzylamine Core: This motif is structurally reminiscent of endogenous monoamines like dopamine, norepinephrine, and serotonin. Consequently, it is highly probable that the compound interacts with the transporters responsible for the reuptake of these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7]
-
The Pyrrolidine Moiety: This saturated heterocycle is a versatile scaffold in medicinal chemistry, often contributing to improved potency, selectivity, and pharmacokinetic properties.[1][4][5] Its presence in numerous CNS drugs, from antidepressants to antipsychotics, underscores its utility in interacting with a variety of receptors and transporters.[5][8]
-
The N-Methyl Group: N-methylation can significantly impact a compound's pharmacological profile, often increasing its potency and affecting its selectivity across different targets.
Based on this structural analysis, we can formulate a primary and several secondary hypotheses:
Primary Hypothesis: N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a monoamine transporter inhibitor, with a potential preference for DAT and/or NET over SERT, leading to an increase in extracellular monoamine concentrations. This profile is characteristic of stimulant compounds.[6][9][10]
Secondary Hypotheses:
-
The compound may act as a substrate for monoamine transporters, inducing non-exocytotic neurotransmitter release (i.e., a releasing agent).[6]
-
The compound may exhibit direct agonist or antagonist activity at monoamine G-protein coupled receptors (GPCRs), such as dopamine (D1-D5) or serotonin (5-HT) receptor subtypes.
-
The compound could inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamines, leading to increased neurotransmitter levels.[11]
The following sections will detail a tiered experimental approach to systematically test these hypotheses.
Part 2: A Phased Experimental Blueprint for MoA Deconvolution
A logical, phased approach is crucial for an efficient investigation. We will begin with broad screening to identify the primary target class, followed by more focused assays to dissect the specific interactions and functional consequences.
Phase I: Primary Target Identification - The Monoaminergic System
The initial experiments are designed to rapidly assess the compound's interaction with the key components of the monoaminergic system.
Caption: Phase I workflow for initial screening of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Rationale: This is the cornerstone experiment to test our primary hypothesis. Competitive radioligand binding assays will determine if the compound binds to DAT, NET, and SERT and with what affinity (Ki).[12][13] This provides a direct measure of target engagement.
Protocol: Radioligand Binding Assay [13][14]
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions by homogenization and centrifugation.[14]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature for 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
Rationale: To address a secondary hypothesis, we will assess whether the compound inhibits MAO-A or MAO-B, which would also lead to increased monoamine levels.
Protocol: MAO-Glo™ Assay (Promega) or similar [11]
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound.
-
Substrate Addition: Add a luminogenic MAO substrate. The MAO enzyme will convert the substrate to a product that is detected by a luciferase-based reaction.
-
Detection: After a set incubation time, add the luciferin detection reagent and measure luminescence.
-
Data Analysis: A decrease in luminescence indicates MAO inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Potential Phase I Outcomes | Interpretation | Next Steps |
| High affinity for DAT/NET (Low nM Ki) | Supports primary hypothesis of a stimulant-like profile. | Proceed to Phase II functional assays (uptake inhibition). |
| High affinity for SERT | Suggests potential for serotonergic effects, possibly antidepressant or empathogenic. | Proceed to Phase II functional assays (uptake inhibition). |
| Broad affinity for all three transporters | Suggests a mixed-action reuptake inhibitor profile. | Proceed to Phase II functional assays (uptake inhibition). |
| High potency for MAO-A/B inhibition | Supports MAO inhibitor hypothesis. | Conduct selectivity and reversibility studies for MAO inhibition. |
| No significant affinity (<1 µM) | Primary and MAO hypotheses are unlikely. | Proceed to Phase III receptor screening (GPCR panel). |
Phase II: Functional Characterization of Transporter Interaction
Assuming Phase I reveals significant affinity for one or more monoamine transporters, the next step is to determine the functional consequence of this binding. Is the compound an inhibitor (blocker) or a substrate (releaser)?
Caption: Phase II workflow to determine the functional activity at monoamine transporters.
Rationale: This assay directly measures the ability of the test compound to block the transport of monoamines into cells, thereby confirming a functional inhibition of the transporter.[15]
Protocol: In Vitro Transporter Uptake Assay [15]
-
Cell Culture: Use HEK293 cells stably expressing the transporter of interest (DAT, NET, or SERT). Plate the cells in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a known inhibitor (e.g., cocaine for DAT).
-
Substrate Addition: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabel.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition relative to untreated controls. Determine the IC50 value from the concentration-response curve.
Rationale: To distinguish between a pure uptake inhibitor and a releasing agent, this assay measures the ability of the compound to induce the efflux of pre-loaded neurotransmitters from the cell.
Protocol: In Vitro Release Assay
-
Cell Culture and Loading: Culture and plate transporter-expressing cells as in the uptake assay. Load the cells with a radiolabeled monoamine by incubating them with the substrate for 30-60 minutes.
-
Wash: Wash the cells thoroughly to remove any extracellular radiolabel.
-
Compound Addition: Add varying concentrations of the test compound or a known releaser (e.g., amphetamine).
-
Efflux Measurement: At various time points, collect the extracellular buffer and measure the amount of radioactivity that has been released from the cells.
-
Data Analysis: Plot the amount of released radioactivity against the compound concentration to determine the EC50 for release.
| Potential Phase II Outcomes | Interpretation |
| Potent Uptake Inhibition (Low IC50), Weak or No Release | Compound is a reuptake inhibitor (e.g., cocaine-like). |
| Potent Release (Low EC50) | Compound is a releasing agent (e.g., amphetamine-like). |
| Both Uptake Inhibition and Release | Compound is a mixed-action agent. |
Phase III: Off-Target Profiling and Downstream Signaling
Even with a clear primary MoA, understanding a compound's broader pharmacological profile is essential for predicting its full range of effects and potential side effects.
Rationale: To address the secondary hypothesis of direct receptor interaction and to identify potential off-target liabilities, the compound should be screened against a panel of relevant GPCRs, particularly dopamine and serotonin receptor subtypes.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a standard concentration (e.g., 10 µM) in radioligand binding assays against a large panel of receptors. Any significant "hits" (e.g., >50% inhibition) are then followed up with full concentration-response curves to determine affinity (Ki).
Rationale: If high affinity is found for any Gq- or Gi-coupled GPCRs in the screening panel, a functional assay is necessary to determine if the compound is an agonist or antagonist. Calcium flux assays are a common and effective method for this.[16][17][18][19]
Protocol: Calcium Mobilization Assay [20]
-
Cell Culture and Dye Loading: Use a cell line (e.g., CHO or HEK293) expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]
-
Assay Measurement: Use a fluorescence plate reader (e.g., a FLIPR® system) to measure baseline fluorescence.[17]
-
Compound Addition: Inject the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates receptor agonism (for Gq-coupled receptors).
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis: Quantify the fluorescence change to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists).
Part 3: Data Synthesis and Mechanistic Conclusion
The culmination of this comprehensive investigation will be a detailed pharmacological profile of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.
Example Mechanistic Summary Table:
| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (IC50/EC50, nM) |
| DAT | 15 | Uptake Inhibitor | IC50 = 35 |
| NET | 8 | Uptake Inhibitor | IC50 = 20 |
| SERT | 350 | Uptake Inhibitor | IC50 = 700 |
| MAO-A | >10,000 | N/A | N/A |
| MAO-B | >10,000 | N/A | N/A |
| 5-HT2A | 85 | Antagonist | IC50 = 250 |
| D2 | 1200 | N/A | N/A |
From this hypothetical data, we could conclude:
"N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine is a potent and selective dopamine and norepinephrine reuptake inhibitor. Its significantly lower affinity for the serotonin transporter suggests a pharmacological profile consistent with classical psychostimulants. The compound does not act as a monoamine releaser and lacks significant activity against monoamine oxidase. A secondary, lower-potency antagonist activity at the 5-HT2A receptor was identified, which may modulate its overall in vivo effects."
This level of mechanistic detail is the product of a logical, hypothesis-driven investigation. It provides the necessary foundation for further preclinical development, enabling informed decisions about therapeutic potential and safety. By following this guide, researchers can efficiently and rigorously deconstruct the mechanism of action of novel compounds, transforming a chemical structure into a well-understood pharmacological entity.
References
-
Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]
-
Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][15][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Grimwood, S., Lu, L., Mather, R. J., Johnson, C. M., Sarris, K., Wild, D. J., ... & Bristow, L. J. (2012). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 341(1), 135-144. [Link]
-
Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1478-1485. [Link]
-
Foote, R. S., & Tadi, P. (2024). Serotonin Syndrome. In StatPearls. StatPearls Publishing. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
Wang, X., He, Y., Zhang, Y., Liu, Y., Zhang, X., Wang, K., ... & Zhao, Y. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature, 632(8025), 454-460. [Link]
-
Giorgetti, R., & Schifano, F. (2019). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Brain Sciences, 9(11), 309. [Link]
-
Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 928-938. [Link]
-
Wikipedia contributors. (2024). Serotonin syndrome. In Wikipedia, The Free Encyclopedia. [Link]
-
Poyraz, S., Kaya, T., Gök, Y., Çavuşoğlu, T., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217. [Link]
-
Millar, T., & Torjesen, I. (2017). Novel psychoactive substances: types, mechanisms of action, and effects. BMJ, 356, i6418. [Link]
-
Stary, E., Szymański, P., Słoczyńska, K., Kołaczkowski, M., & Wesołowska, A. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Chemical Neuroscience, 13(17), 2588-2601. [Link]
-
An, W. F. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 611, 219-228. [Link]
-
Wikipedia contributors. (2024). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from Creative Biostructure. [Link]
-
Lee, J. H., Kim, S. H., Choi, J. K., Lee, S. Y., Lee, K. T., & Lee, J. Y. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 701-713. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]
-
Cheng, M. H., & Block, E. R. (2018). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience, 23(11), 1993-2011. [Link]
-
U.S. Army Armament, Munitions and Chemical Command. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
Ziyaev, A. A., & Ibragimov, B. T. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]
-
Prakash, O., & Kumar, A. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. Cureus, 11(9), e5591. [Link]
-
Wikipedia contributors. (2024). Psychoactive drug. In Wikipedia, The Free Encyclopedia. [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., Liang, Q., Villamil, M. A., Chen, J., ... & Jadhav, A. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
-
Al-Ostath, A. H., El-Emam, A. A., & Al-Deeb, O. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmaceutical Chemistry Journal, 58(3), 251-259. [Link]
-
Hiemke, C., & Weigmann, H. (2018). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry, 9, 39. [Link]
-
Ullah, H., Khan, H., & Aschner, M. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(11), 3291. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]
-
Mayo Clinic. (n.d.). Serotonin syndrome. Retrieved from Mayo Clinic. [Link]
-
Li, Y., & He, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
-
Ali, B. F., & Al-Janabi, A. S. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]
-
Liu, B. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e783. [Link]
-
Scotton, W. J., Hill, L. J., Williams, A. C., & Barnes, N. M. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. International Journal of Molecular Sciences, 20(9), 2288. [Link]
-
Zanda, M. T., & Fadda, P. (2021). Novel Psychoactive Substances. Encyclopedia, 1(2), 434-453. [Link]
-
Aggarwal, S., Mortensen, O. V., & Mabry, K. M. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences, 22, 1-33. [Link]
- Google Patents. (2021).
-
de la Fuente, T., Giner, R. M., & González-Muñiz, R. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3290. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from Cell Biolabs, Inc. [Link]
-
Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. [Link]
-
JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]
-
Poyraz, S., Kaya, T., Gök, Y., Çavuşoğlu, T., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. bmj.com [bmj.com]
- 3. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Monoamine Oxidase Assays [cellbiolabs.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. youtube.com [youtube.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
